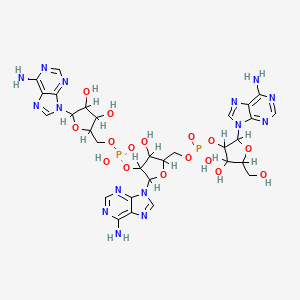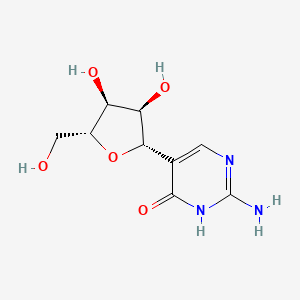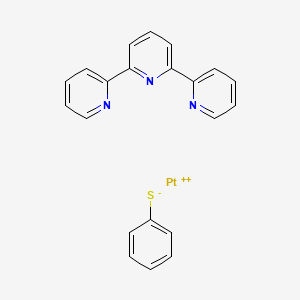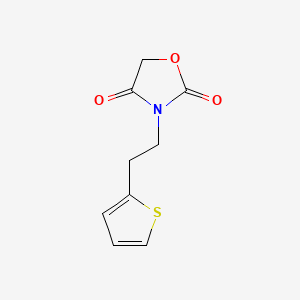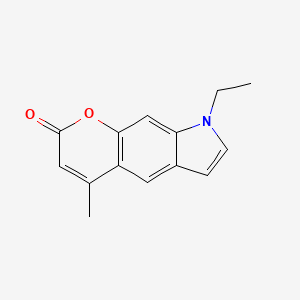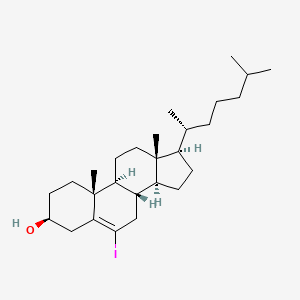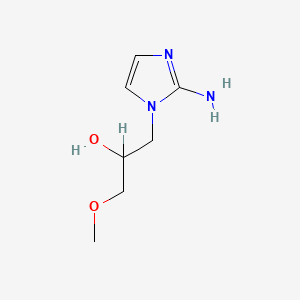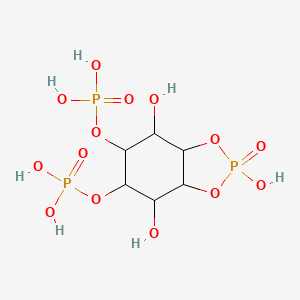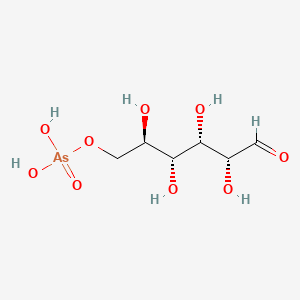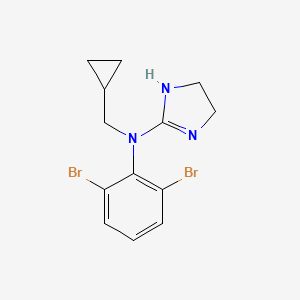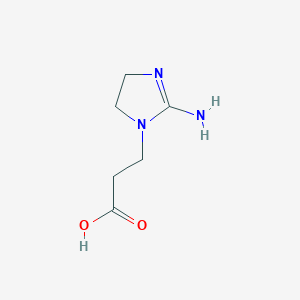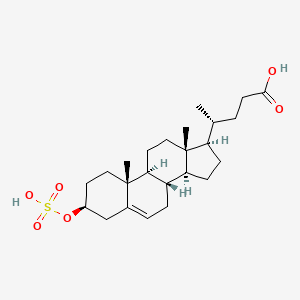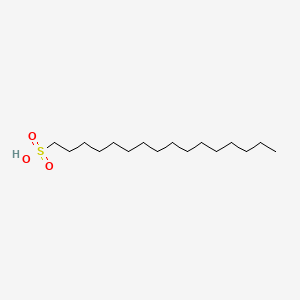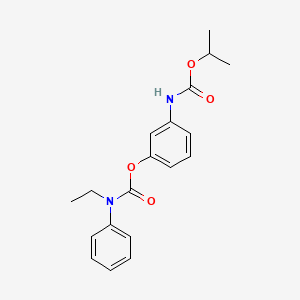![molecular formula C11H18NO3+ B1195536 [2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-trimethylammonium](/img/structure/B1195536.png)
[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-trimethylammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-trimethylammonium is a member of catechols.
Scientific Research Applications
Catalytic Activities
- Racemization of L-Glutamic Acid : Trimethylammonium derivatives, including those related to the compound , have been studied for their catalytic activities in the racemization of L-Glutamic Acid at specific conditions like pH 10 and 80°C in the presence of copper(II) ion (Ando & Emoto, 1978).
Herbicidal Applications
- Efficacy Against Weeds : Quaternary ammonium salts with various cations, including (2-hydroxyethyl)trimethylammonium, have been synthesized and shown to be effective against weeds. These compounds, classified as herbicidal ionic liquids (HILs), demonstrated higher efficacy compared to certain commercial formulations in greenhouse and field experiments (Marcinkowska et al., 2017).
Material Science and Chemistry
- Silicate Species Formation : Studies have explored the rapid solidification and structural properties of (2-hydroxyethyl)trimethylammonium silicate. This compound forms solids with specific silicate structures under certain conditions (Hasegawa & Sakka, 1988).
- Deep Eutectic Solvents : A novel fructose-based DES of choline chloride (2-hydroxyethyl-trimethylammonium) was synthesized and analyzed for its physical properties. These DESs have potential industrial applications, especially in the processing and separation of food constituents (Hayyan et al., 2012).
Biomedical Applications
- Antibacterial Property in Fabrics : Gamma radiation has been used to link chains of quaternary ammonium salt containing monomers to cotton fabric, imparting significant antibacterial activity, especially against gram-positive bacteria (Goel et al., 2011).
- Blocking Osteoclast Maturation and Bone Resorption : A derivative of this compound was found to block osteoclast maturation and resorptive function, with implications for the treatment of bone loss associated with increased osteoclast activity (Park et al., 2014).
Properties
Molecular Formula |
C11H18NO3+ |
|---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-trimethylazanium |
InChI |
InChI=1S/C11H17NO3/c1-12(2,3)7-11(15)8-4-5-9(13)10(14)6-8/h4-6,11,15H,7H2,1-3H3,(H-,13,14)/p+1 |
InChI Key |
KOCLPWNIIAMDIN-UHFFFAOYSA-O |
SMILES |
C[N+](C)(C)CC(C1=CC(=C(C=C1)O)O)O |
Canonical SMILES |
C[N+](C)(C)CC(C1=CC(=C(C=C1)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


